molecular formula C6H7NO3 B13246104 2-(Aminomethyl)furan-3-carboxylic acid

2-(Aminomethyl)furan-3-carboxylic acid

Cat. No.: B13246104
M. Wt: 141.12 g/mol
InChI Key: WNUDBDIZXJVVLJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)furan-3-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)furan-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of substrates are optimized to achieve good yields.

Industrial Production Methods

Industrial production methods for this compound often involve the use of biomass-derived furfural as a starting material. Furfural can be transformed through selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes to produce various furan derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)furan-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, ammonia, and various catalysts such as Ru NPs supported on Nb2O5 . Reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

Major products formed from these reactions include furfurylamine, which is a starting material for pharmaceuticals, and other furan derivatives used in various industrial applications .

Scientific Research Applications

2-(Aminomethyl)furan-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)furan-3-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which combines an aminomethyl group with a furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-(aminomethyl)furan-3-carboxylic acid

InChI

InChI=1S/C6H7NO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9)

InChI Key

WNUDBDIZXJVVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C(=O)O)CN

Origin of Product

United States

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